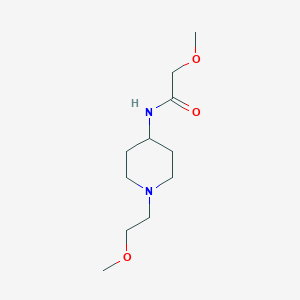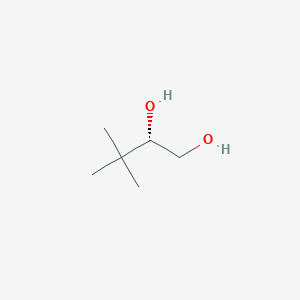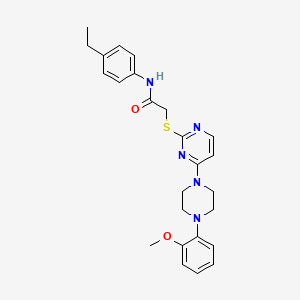![molecular formula C20H16ClNOS B2893122 4-chloro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide CAS No. 321431-74-7](/img/structure/B2893122.png)
4-chloro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide is a chemical compound with the molecular formula C20H16ClNOS . It is also known by other names such as 4-chloro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzamide and Benzamide, 4-chloro-N-[4-[(phenylthio)methyl]phenyl]- .
Molecular Structure Analysis
The molecular structure of 4-chloro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide consists of a benzene ring substituted with a carboxamide group and a 4-[(phenylsulfanyl)methyl]phenyl group at the para position . The molecule has a molecular weight of 353.87 .Scientific Research Applications
Pharmaceutical Research
This compound is utilized in pharmaceutical research as a reference standard for drug development. Its structural specificity aids in the synthesis of new medicinal compounds, particularly those that may interact with sulfhydryl groups in proteins or enzymes .
Agriculture
In the agricultural sector, derivatives of this compound are explored for their potential use as intermediates in the synthesis of herbicides and insecticides. The phenylsulfanyl group can be a key moiety in compounds that target specific enzymes or receptors in pests .
Material Science
The compound’s unique structure makes it a candidate for creating novel materials. Its benzenecarboxamide core could be functionalized to produce polymers with specific properties, such as increased durability or chemical resistance .
Environmental Science
Researchers are investigating the environmental impact of similar compounds, particularly their degradation products. Understanding the behavior of such chemicals is crucial for assessing their long-term effects on ecosystems .
Chemical Synthesis
4-chloro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide serves as a building block in chemical synthesis. It can undergo various reactions, including nucleophilic substitutions and electrophilic additions, to yield a wide range of derivatives for further research .
Biochemistry
In biochemistry, the compound’s ability to form stable complexes with metals can be exploited. This property is useful in studying metalloproteins and enzymes, as well as in developing new biochemical assays .
Mechanism of Action
Target of Action
The primary target of the compound 4-chloro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide is currently unknown
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . These effects would depend on the compound’s target and mode of action. For example, if the compound inhibits an enzyme, the result could be a decrease in the production of a certain metabolite. If the compound activates a receptor, it could trigger a cellular response.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and more. For example, certain compounds may only be active under acidic conditions, while others may be more stable at lower temperatures.
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-chloro-N-[4-(phenylsulfanylmethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNOS/c21-17-10-8-16(9-11-17)20(23)22-18-12-6-15(7-13-18)14-24-19-4-2-1-3-5-19/h1-13H,14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGRNSDZOULOIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(5-Chloropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2893042.png)
![5-[(2-hydroxy-3-methoxybenzyl)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B2893043.png)

![7-Fluoro-3-[[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2893045.png)
![4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride](/img/structure/B2893046.png)
![1-[4-(Triazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2893047.png)

![N-(3-chloro-4-fluorophenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2893049.png)

![N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide](/img/structure/B2893053.png)
![N-(2-(trifluoromethoxy)benzyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2893055.png)
![2-ethoxy-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2893057.png)
![2-[(4-Chlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol](/img/structure/B2893059.png)